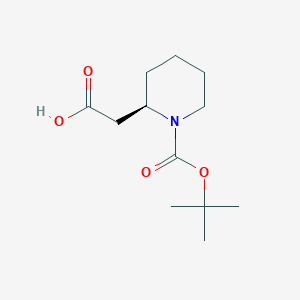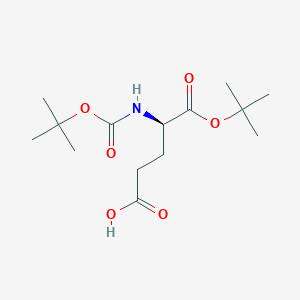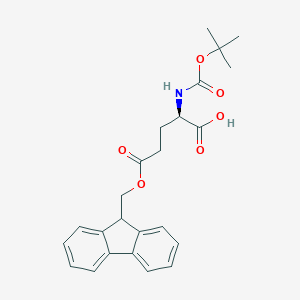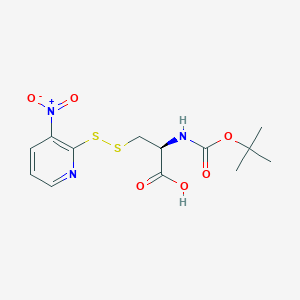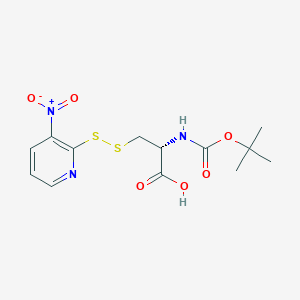
Boc-cys(npys)-OH
Descripción general
Descripción
Boc-cysteine(3-nitro-2-pyridinesulfenyl)-OH: is a derivative of cysteine, an amino acid, where the thiol group is protected by a 3-nitro-2-pyridinesulfenyl group. This compound is commonly used in peptide synthesis to protect the thiol group of cysteine, preventing unwanted reactions during the synthesis process .
Mecanismo De Acción
Target of Action
Boc-cys(npys)-OH is a cysteine protecting group used in peptide and protein synthesis . The primary targets of this compound are the thiol groups of cysteine residues in peptides and proteins . These thiol groups are crucial for the formation of disulfide bonds, which play a significant role in the folding and structural stabilization of many important extracellular peptide and protein molecules .
Mode of Action
The this compound compound acts by protecting the thiol group of cysteine during peptide synthesis . This protection allows for the controlled formation of disulfide bonds, which are essential for the correct folding and function of many proteins . The compound is stable to final cleavage/deprotection with strong acids (e.g., HF, TFMSA) .
Biochemical Pathways
The use of this compound facilitates the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo . The compound enables increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine, which are essential steps in these biochemical pathways .
Pharmacokinetics
The compound’s stability in various conditions (e.g., strong acids) ensures its effectiveness during peptide synthesis .
Result of Action
The result of this compound action is the successful synthesis of complex disulfide-rich peptides and proteins . By protecting the thiol groups of cysteine residues, the compound allows for the controlled formation of disulfide bonds, leading to the correct folding and function of the synthesized peptides and proteins .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is stable in TFA/DCM (24 h, 50 °C), but base-labile – piperidine treatment (30% in DMF, 3 h, 30 °C) of Boc-Cys(Alloc)–OH results in complete removal of the Alloc group . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the pH, temperature, and other conditions of the reaction environment .
Análisis Bioquímico
Biochemical Properties
Boc-cys(npys)-OH is involved in various biochemical reactions. It interacts with enzymes and proteins, particularly in the context of peptide synthesis and protein science . The nature of these interactions often involves the protection and subsequent deprotection of the cysteine thiol group .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily related to its role in peptide and protein synthesis. It influences cell function by enabling the synthesis of complex peptides and proteins, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its role in protecting group chemistry. It facilitates the protection and subsequent deprotection of the cysteine thiol group, enabling the synthesis of complex disulfide-rich peptides and proteins . This process can involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound can change depending on its stability and degradation. It has been noted that the Alloc group in this compound is stable in certain conditions but can be removed under specific conditions . This stability and potential for removal can influence the long-term effects of this compound on cellular function in in vitro or in vivo studies.
Metabolic Pathways
This compound is involved in metabolic pathways related to peptide and protein synthesis. It interacts with enzymes involved in these pathways, and its presence can affect metabolic flux or metabolite levels .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Boc-cysteine(3-nitro-2-pyridinesulfenyl)-OH involves the protection of the cysteine thiol group with a 3-nitro-2-pyridinesulfenyl group. This is typically achieved by reacting cysteine with 3-nitro-2-pyridinesulfenyl chloride in the presence of a base, such as triethylamine, under anhydrous conditions .
Industrial Production Methods: In industrial settings, the production of Boc-cysteine(3-nitro-2-pyridinesulfenyl)-OH follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: Boc-cysteine(3-nitro-2-pyridinesulfenyl)-OH primarily undergoes substitution reactions where the 3-nitro-2-pyridinesulfenyl group is removed to reveal the free thiol group of cysteine. This deprotection is typically achieved using reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine .
Common Reagents and Conditions:
Reducing Agents: Dithiothreitol, tris(2-carboxyethyl)phosphine
Reaction Conditions: Mild acidic or neutral pH, aqueous or organic solvents
Major Products Formed: The major product formed from the deprotection of Boc-cysteine(3-nitro-2-pyridinesulfenyl)-OH is cysteine with a free thiol group, which can then participate in further reactions such as disulfide bond formation .
Aplicaciones Científicas De Investigación
Boc-cysteine(3-nitro-2-pyridinesulfenyl)-OH is widely used in scientific research, particularly in the fields of peptide and protein chemistry. Its primary application is in the synthesis of peptides where the protection of the cysteine thiol group is crucial to prevent unwanted side reactions . Additionally, it is used in the preparation of peptide nucleic acids and cell-penetrating peptides for research in molecular biology and medicine .
Comparación Con Compuestos Similares
- Boc-cysteine(4-methoxybenzyl)-OH
- Boc-cysteine(tert-butyl)-OH
- Boc-cysteine(trityl)-OH
Comparison: Boc-cysteine(3-nitro-2-pyridinesulfenyl)-OH is unique in its ability to provide a stable protection for the cysteine thiol group that can be selectively removed under mild conditions. This makes it particularly useful in the synthesis of complex peptides and proteins where selective deprotection is required .
Propiedades
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(3-nitropyridin-2-yl)disulfanyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O6S2/c1-13(2,3)22-12(19)15-8(11(17)18)7-23-24-10-9(16(20)21)5-4-6-14-10/h4-6,8H,7H2,1-3H3,(H,15,19)(H,17,18)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVTLOLNDKQUMRH-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSSC1=C(C=CC=N1)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CSSC1=C(C=CC=N1)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10227685 | |
| Record name | t-Butyloxycarbonyl-(S-(3-nitro-2-pyridinesulfenyl))cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10227685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76880-29-0 | |
| Record name | t-Butyloxycarbonyl-(S-(3-nitro-2-pyridinesulfenyl))cysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076880290 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | t-Butyloxycarbonyl-(S-(3-nitro-2-pyridinesulfenyl))cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10227685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Boc-Cys(Npys)-OH facilitate controlled peptide-protein conjugation?
A2: this compound allows for the controlled and site-specific conjugation of peptides to proteins through disulfide bond formation. [] This is achieved by first incorporating this compound at the N-terminus of a peptide during solid-phase synthesis. [] After cleavage from the resin and deprotection, the Npys-activated cysteine residue can selectively react with a free thiol group on the target protein. [] This controlled approach ensures the peptide is conjugated at the desired location on the protein surface.
Q2: Can the conjugation process using this compound be monitored?
A3: Yes, the conjugation reaction between the Npys-activated peptide and the protein can be conveniently monitored by measuring the release of 3-nitro-2-thiopyridone. [] This compound is a byproduct of the disulfide bond formation and its release provides a quantitative measure of the conjugation efficiency.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


